2,4-Difluorobenzyl 4-fluorobenzoate
Description
2,4-Difluorobenzyl 4-fluorobenzoate is a fluorinated aromatic ester characterized by a benzyl group substituted with fluorine atoms at the 2- and 4-positions, esterified to a 4-fluorobenzoic acid moiety. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and influence binding interactions with biological targets. Its synthesis typically involves coupling 2,4-difluorobenzyl chloride or bromide with 4-fluorobenzoic acid derivatives under basic conditions, as inferred from intermediates listed in and .
Properties
Molecular Formula |
C14H9F3O2 |
|---|---|
Molecular Weight |
266.21g/mol |
IUPAC Name |
(2,4-difluorophenyl)methyl 4-fluorobenzoate |
InChI |
InChI=1S/C14H9F3O2/c15-11-4-1-9(2-5-11)14(18)19-8-10-3-6-12(16)7-13(10)17/h1-7H,8H2 |
InChI Key |
QMRMRBVBZMTMFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Derivatives
2,4-Dichlorobenzyl vs. 2,4-Difluorobenzyl
highlights that replacing a 2,4-dichlorobenzyl group with a 2,4-difluorobenzyl group (as in compound 6e ) led to slightly reduced activity in a pharmacological context. The dichloro analog exhibited superior potency, likely due to chlorine’s stronger electron-withdrawing effect and larger atomic radius, which may enhance target binding . However, fluorinated analogs like 2,4-difluorobenzyl are favored in drug design for their reduced cytochrome P450 inhibition, as seen in the GnRH antagonist TAK-385 (), which minimizes drug-drug interactions .
Methoxy-Substituted Benzyl Groups
In acridine derivatives (), meta- or para-methoxy substituents on benzyl groups (e.g., compounds 6 , 7 , 16–19 ) drastically reduced anticancer activity compared to fluorinated analogs. The 2,4-difluorobenzyl group in compound 21 demonstrated potent activity (IC50 <4 µM), underscoring fluorine’s advantage over methoxy groups in maintaining lipophilicity and avoiding steric hindrance .
Fluorobenzoate Ester Variants
4-Fluorobenzoate vs. 2-Fluorobenzoate
The 4-fluorobenzoate moiety in 2,4-difluorobenzyl 4-fluorobenzoate is metabolized via the β-ketoadipate pathway (), where 4-fluorocatechol undergoes ring cleavage.
Difluoromethyl vs. Trifluoromethyl Substituents
Methyl 4-(difluoromethyl)-2-fluorobenzoate () and trifluoromethyl analogs () exhibit distinct electronic and steric profiles. The difluoromethyl group offers moderate electron withdrawal compared to trifluoromethyl, balancing solubility and target affinity. However, trifluoromethyl groups are more metabolically stable, as seen in Biopharmacule’s specialty chemicals .
Anticancer Activity
The 2,4-difluorobenzyl group in acridine derivatives () and oxindole carboxamides () enhances topoisomerase II inhibition and antiproliferative effects. For example, N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide (compound 6 ) showed promising activity against DENV NS5 RdRp, attributed to fluorine’s role in π-stacking interactions .
Physicochemical and Metabolic Properties
Lipophilicity and Bioavailability
Fluorine substitutions reduce polar surface area, enhancing membrane permeability. For instance, 2,4-difluorobenzyl derivatives exhibit logP values ~2.5–3.0, ideal for blood-brain barrier penetration, whereas chlorinated analogs (logP >3.5) may suffer from excessive lipophilicity .
Metabolic Stability
The 4-fluorobenzoate ester resists esterase hydrolysis better than non-fluorinated analogs, as evidenced by its persistence in Cupriavidus degradation studies (). In contrast, 4-chlorobenzoate esters are more prone to dehalogenation, releasing toxic chloride ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
